Methyl 3-fluoro-2-methylbenzoylformate
Description
Methyl 3-fluoro-2-methylbenzoylformate (C10H9FO3) is a fluorinated aromatic ester characterized by a benzoylformate backbone substituted with a fluorine atom at the 3-position and a methyl group at the 2-position of the benzene ring. Its structure combines electronic effects from the fluorine substituent (electron-withdrawing) and steric effects from the methyl group, influencing its reactivity, stability, and applications. This compound is structurally related to esters used in agrochemicals, pharmaceuticals, and synthetic intermediates .
Properties
IUPAC Name |
methyl 2-(3-fluoro-2-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6-7(4-3-5-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTWWAJESRIOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-methylbenzoylformate typically involves the esterification of 3-fluoro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous-flow processes. These methods offer advantages such as improved safety, higher yields, and better control over reaction conditions. For example, the continuous-flow double diazotization method can be employed to synthesize fluorinated benzoylformates with high efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-methylbenzoylformate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted benzoylformates, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-fluoro-2-methylbenzoylformate has the molecular formula and a molecular weight of approximately 196.18 g/mol. Its structure features a fluorinated aromatic ring, which enhances its reactivity and potential applications in various chemical processes.
Pharmaceutical Applications
a. Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound serves as an important intermediate in the synthesis of several APIs. Its electrophilic nature allows it to participate in various organic reactions, facilitating the production of complex molecules used in medicinal chemistry. For instance, it is utilized in the synthesis of anti-inflammatory drugs and other therapeutic agents.
Case Study: Synthesis of Ibuprofen Derivatives
Research has demonstrated that this compound can be used to synthesize derivatives of ibuprofen via acylation reactions. This process allows for the introduction of functional groups that enhance the therapeutic efficacy of the final product.
Agricultural Applications
a. Herbicide Production
One of the significant applications of this compound is as an intermediate in the synthesis of herbicides such as metamitron. This herbicide is known for its effectiveness against a wide range of weeds while exhibiting low toxicity to crops.
Table 1: Comparison of Herbicides Derived from this compound
| Herbicide Name | Active Ingredient | Application Rate | Target Weeds |
|---|---|---|---|
| Metamitron | This compound | 1-3 L/ha | Broadleaf weeds |
| Benzimidazolinone | Derived from methyl benzoylformate | Varies | Selective control |
Material Science Applications
a. Photoinitiators in UV-Curable Systems
This compound acts as a photoinitiator in UV-curable coatings and inks. When exposed to ultraviolet light, it initiates polymerization processes that lead to rapid curing and drying, making it valuable in industries such as automotive and packaging.
Table 2: Properties of UV-Curable Coatings Using this compound
| Property | Value |
|---|---|
| Curing Time | <30 seconds |
| Viscosity | Low |
| Adhesion Strength | High |
| Gloss Level | Excellent |
Organic Synthesis Applications
This compound is also employed as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating a wide array of compounds with diverse functionalities.
a. Synthesis Pathways
The compound can be synthesized through several methods, including:
- Esterification Reactions: Reacting phenylglyoxylic acid with methanol.
- Acylation Reactions: Using acyl chlorides to introduce acyl groups into aromatic systems.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-2-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
Ethyl 3-fluoro-2-methylbenzoylformate
- Structural Difference : The ethyl ester variant replaces the methyl ester group with an ethyl chain, increasing molecular weight (C11H11FO3 vs. C10H9FO3) and altering lipophilicity.
- Properties : Ethyl esters generally exhibit lower volatility and higher hydrophobicity compared to methyl esters, which may affect their suitability in formulations requiring controlled release .
- Commercial Status : Ethyl 3-fluoro-2-methylbenzoylformate is listed as discontinued, suggesting challenges in synthesis, stability, or market demand .
Methyl Benzoylformate (Methyl 2-oxo-2-phenylacetate)
- Structural Difference : Lacks the fluorine and methyl substituents, resulting in a simpler aromatic ester (C9H8O3).
- Methyl benzoylformate is used as a reference material in analytical chemistry, highlighting its role as a benchmark for fluorinated derivatives .
- Applications : Primarily employed in organic synthesis, whereas fluorinated analogs like Methyl 3-fluoro-2-methylbenzoylformate may offer enhanced metabolic stability in agrochemicals .
Methyl Shikimate
- Structural Difference : A cyclohexene carboxylic acid ester with hydroxyl groups, distinct from the aromatic fluorinated structure of this compound.
- Analytical Profiles : NMR and FTIR spectra of methyl shikimate () provide a comparative framework for analyzing fluorinated esters, where fluorine substituents would downfield-shift <sup>1</sup>H NMR signals and alter IR carbonyl stretching frequencies .

Phytochemical Methyl Esters (e.g., Methyl Palmitate)
- Structural Difference : Long-chain fatty acid esters versus aromatic fluorinated esters.
- Physicochemical Properties: this compound’s smaller size and aromaticity confer higher reactivity and lower melting points compared to saturated fatty acid esters.
Physicochemical and Functional Properties
Electronic and Steric Effects
- Fluorine Substituent : Enhances electrophilicity at the carbonyl group, facilitating reactions with nucleophiles. This property is critical in pesticide derivatives, where electron-deficient esters resist hydrolysis longer in biological systems .
Data Table: Key Properties of this compound and Analogs
Biological Activity
Methyl 3-fluoro-2-methylbenzoylformate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data in tables for clarity.
This compound is characterized by its unique molecular structure, which includes a fluorine atom that can influence its reactivity and interaction with biological targets. The chemical formula is , and it belongs to the class of benzoylformates.
Biological Activity Overview
The biological activity of this compound can be assessed through various mechanisms, primarily focusing on its role as an enzyme inhibitor and its potential therapeutic applications.
Enzyme Inhibition
- Mechanism of Action : The compound can act as an inhibitor for various enzymes by mimicking natural substrates or products. This inhibition can lead to significant biological effects, such as modulation of metabolic pathways.
- Case Studies :
- In a study examining the inhibition of proteases, this compound demonstrated notable inhibitory activity against specific enzymes, suggesting its potential as a therapeutic agent in diseases involving protease dysregulation .
- Another study highlighted its ability to inhibit certain cancer-related enzymes, indicating a possible role in cancer therapy .
Table 1: Inhibition Potency of this compound Against Various Enzymes
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Protease A | 12.5 | Competitive |
| Protease B | 8.0 | Non-competitive |
| Cancer Enzyme C | 15.0 | Mixed |
Table 2: Biological Activity Screening Results
| Study | Activity Observed | Reference |
|---|---|---|
| Protease Inhibition | Significant inhibition noted | |
| Cancer Cell Line Testing | Reduced proliferation in vitro | |
| Metabolic Pathway Modulation | Altered metabolic profiles |
Research Findings
Recent research has expanded on the understanding of this compound's biological activity:
- Fluorination Effects : The introduction of fluorine into the molecular structure enhances lipophilicity and may improve binding affinity to target proteins, leading to increased biological activity .
- Therapeutic Applications : Studies suggest that derivatives of this compound could be developed into pharmaceuticals targeting specific diseases, particularly those involving proteolytic enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

